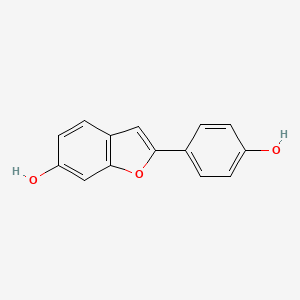

2-(4-Hydroxyphenyl)benzofuran-6-ol

Vue d'ensemble

Description

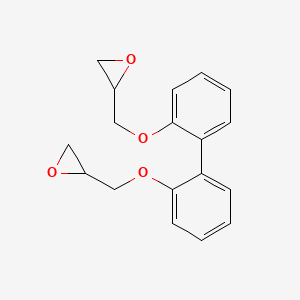

“2-(4-Hydroxyphenyl)benzofuran-6-ol” is a chemical compound with the molecular formula C14H10O3 . It is a type of benzofuran, which is a class of organic compounds known as heterocyclic compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “2-(4-Hydroxyphenyl)benzofuran-6-ol”, has been a subject of interest in recent years . Various methods have been reported, including metal-free cyclization of ortho-hydroxystilbenes , reactions of calcium carbide with salicylaldehyde p-tosylhydrazones , and the use of palladium nanoparticles to catalyze a one-pot synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)benzofuran-6-ol” consists of a benzofuran ring attached to a phenyl group at the 2-position and a hydroxyl group at the 4-position . The molecular weight of this compound is 226.23 .Chemical Reactions Analysis

Benzofuran derivatives, including “2-(4-Hydroxyphenyl)benzofuran-6-ol”, can undergo various chemical reactions. For instance, they can participate in oxidative cyclization reactions , hydroalkoxylation reactions , and reductive cyclization reactions .Applications De Recherche Scientifique

Cytotoxic Properties

- Neolignans from Traditional Chinese Medicine : A study isolated compounds from Daphniphyllum macropodum, including a variant of 2-(4-Hydroxyphenyl)benzofuran-6-ol. These compounds showed significant antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential cytotoxic properties against cancer cells (Ma et al., 2017).

Antioxidative Potential

- Comparison with Synthetic Compounds : Research comparing the antioxidative activity of natural and synthetic compounds, including 2-(4-Hydroxyphenyl)benzofuran-6-ol derivatives, highlighted their potential antioxidative actions. These actions were primarily due to OH bond breakage in the benzofuran nucleus (Thuy et al., 2021).

β-Amyloid Aggregation Inhibition

- Application in Alzheimer's Disease : A synthesis study of 2-(4-Hydroxyphenyl)benzofurans indicated their application as β-amyloid aggregation inhibitors, suggesting potential use in treating Alzheimer's disease (Choi et al., 2004).

Estrogen Receptor Affinity and Cytostatic Activity

- Impact on Mammary Tumor Cells : A study on 2-(4-Hydroxyphenyl)benzo[b]furans with different substituents investigated their estrogen receptor affinity and specific cytostatic activity against hormone-sensitive human mammary tumor cells. This suggests a potential role in cancer therapy, particularly in hormone-sensitive cancers (Erber et al., 1991).

Electrochemical Applications

- Metal- and Reagent-Free Anodic C-C Cross-Coupling : Electrosynthetic methods have been developed for creating heterobiaryls containing 2-(4-Hydroxyphenyl)benzofuran. This process highlights the compound's utility in sustainable chemistry and pharmaceutical applications (Lips et al., 2018).

Orientations Futures

Research on natural products containing benzofuran, such as “2-(4-Hydroxyphenyl)benzofuran-6-ol”, has remarkably increased during the past few decades . These compounds are being studied, characterized, and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIXIREHIPWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356062 | |

| Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)benzofuran-6-ol | |

CAS RN |

52814-74-1 | |

| Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)

![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)